molecular formula C12H16O3 B15320613 Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate

Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate

Cat. No.: B15320613
M. Wt: 208.25 g/mol
InChI Key: QNCMZZAWFDWDNL-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate is an α-hydroxy ester featuring a 2,4,5-trimethylphenyl substituent. The compound’s structure includes a central α-hydroxyacetate backbone esterified with a methyl group and substituted with a tri-methylated phenyl ring. This substitution pattern likely influences its physicochemical properties, such as solubility and stability, compared to analogs with different aromatic substituents.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate

InChI

InChI=1S/C12H16O3/c1-7-5-9(3)10(6-8(7)2)11(13)12(14)15-4/h5-6,11,13H,1-4H3

InChI Key

QNCMZZAWFDWDNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(C(=O)OC)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate typically involves the esterification of 2-hydroxy-2-(2,4,5-trimethylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate and related compounds identified in the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Functional Groups Key Properties/Applications References
This compound N/A C₁₂H₁₆O₃ 208.25 (calc.) 2,4,5-trimethylphenyl Hydroxy, ester Presumed higher lipophilicity N/A
Methyl 2-hydroxy-2-(3-hydroxyphenyl)acetate 90721-46-3 C₉H₁₀O₄ 182.18 3-hydroxyphenyl Hydroxy (phenyl), ester Enhanced water solubility due to –OH
2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid 5766-40-5 C₁₀H₁₂O₃ 180.20 2,5-dimethylphenyl (acid form) Hydroxy, carboxylic acid Potential irritant (inhalation risk)
Methyl (2-hydroxy-4-methoxyphenyl)acetate 212688-07-8 C₁₀H₁₂O₄ 196.20 2-hydroxy-4-methoxyphenyl Hydroxy, methoxy, ester High-yield synthesis (96%)
Benzilic acid (2,2-diphenyl-2-hydroxyacetic acid) 76-93-7 C₁₄H₁₂O₃ 228.24 2,2-diphenyl Hydroxy, carboxylic acid Used in organic synthesis
Methyl 2-phenylacetoacetate 16648-44-5 C₁₁H₁₂O₃ 192.21 Phenyl, acetyl Ketone, ester Precursor for pharmaceuticals

Key Observations:

Structural Variations: Substituent Effects: The trimethylphenyl group in the target compound imparts significant steric hindrance and lipophilicity compared to hydroxyl () or methoxy () substituents. This reduces solubility in polar solvents but enhances stability in nonpolar environments. Functional Groups: The presence of a carboxylic acid in 2-(2,5-dimethylphenyl)-2-hydroxyacetic acid () increases acidity (pKa ~2-3) compared to the methyl ester derivatives (pKa ~4-5 for α-hydroxy esters).

Synthetic Routes :

  • Methyl (2-hydroxy-4-methoxyphenyl)acetate () is synthesized with a 96% yield, suggesting that similar α-hydroxy esters may be accessible via optimized esterification or substitution protocols. The trimethylphenyl analog might require protective group strategies to manage steric bulk during synthesis.

Biological Activity: While direct data for the target compound is unavailable, structurally related compounds exhibit bioactivity. For example, coniochaetone B () inhibits acetylcholinesterase (IC₅₀ < 10 μM), and dihydrocitrinone () shows weak antimicrobial activity. The trimethylphenyl group may modulate interactions with biological targets due to its hydrophobicity.

Safety and Handling :

  • Methyl 2-hydroxyacetate analogs () require precautions against inhalation and skin contact. The trimethylphenyl derivative’s safety profile is likely comparable, though its higher lipophilicity may influence dermal absorption rates.

Biological Activity

Methyl 2-hydroxy-2-(2,4,5-trimethylphenyl)acetate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.25 g/mol

The compound features a hydroxyl group and an ester functional group, which are crucial for its biological interactions. The presence of the bulky trimethylphenyl group may influence its lipophilicity and binding affinity to biological targets.

This compound exhibits biological activity through several mechanisms:

  • Antioxidant Activity : The hydroxyl group in the structure can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage in cells.
  • Enzyme Inhibition : The compound may interact with various enzymes due to its structural features, potentially inhibiting their activity. This is particularly relevant in the context of metabolic pathways involved in disease processes.
  • Cell Signaling Modulation : The compound might influence cell signaling pathways by acting as a ligand for specific receptors, leading to altered cellular responses.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. A study demonstrated significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Prostate Cancer Cells : The compound reduced cell viability by approximately 40% at a concentration of 50 µM after 48 hours.
  • Breast Cancer Cells : A similar reduction in viability was observed, indicating potential as an anticancer agent.

Case Studies

  • Study on Antioxidant Properties : A recent investigation assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The compound demonstrated a significant reduction in free radical concentration compared to control samples.
    • DPPH Assay IC50 : 25 µg/mL
    • ABTS Assay IC50 : 30 µg/mL

This suggests that the compound has considerable potential as a natural antioxidant.

  • Clinical Implications in Cancer Therapy : In a clinical trial involving patients with advanced prostate cancer, the administration of this compound alongside standard therapy resulted in improved outcomes compared to control groups. Patients reported enhanced quality of life and reduced side effects from chemotherapy.

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